molecular formula C15H18N6O3S B2890918 N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396882-05-5

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2890918
CAS No.: 1396882-05-5
M. Wt: 362.41
InChI Key: HXOMZUYAMLSLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a potent and selective cell-permeable inhibitor of Protein Kinase C theta (PKCθ). PKCθ is a novel PKC isozyme that is selectively expressed in T-cells and plays a critical and non-redundant role in T-cell receptor (TCR) signaling and T-cell activation (NCBI) . This compound acts by competitively binding to the ATP-binding site of the PKCθ kinase domain, thereby suppressing the downstream NF-κB and AP-1 signaling pathways that are essential for T-cell proliferation, interleukin-2 production, and immune response initiation (ScienceDirect) . Its high selectivity for PKCθ over other PKC isotypes and kinases makes it an invaluable pharmacological tool for dissecting the specific roles of PKCθ in immunological processes. Researchers utilize this inhibitor to explore T-cell biology, T-helper cell differentiation, and the mechanisms underlying autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where aberrant PKCθ signaling is implicated (The Journal of Immunology) . Furthermore, its application extends to cancer immunotherapy research, particularly in investigating tumor microenvironment interactions and developing strategies to modulate T-cell function for therapeutic purposes.

Properties

IUPAC Name

N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3S/c1-20-7-10(18-19-20)14(23)21-5-4-9-12(8-21)25-15(16-9)17-13(22)11-3-2-6-24-11/h7,11H,2-6,8H2,1H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOMZUYAMLSLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several heterocyclic structures, notably the triazole and thiazolo-pyridine moieties, which contribute to its biological activity. Below is a summary of its chemical properties:

Property Details
IUPAC Name N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Molecular Formula C15H14N6O3S
Molecular Weight 358.37 g/mol
CAS Number 1351634-11-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the triazole moiety. For instance, derivatives of metronidazole with triazole structures have shown significant antifungal and antibacterial activities. A study demonstrated that compounds similar to N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl) exhibited potent inhibition rates against various pathogens .

Anticancer Potential

The compound's unique structure suggests potential anticancer activity. Research indicates that compounds with similar configurations can inhibit cancer cell proliferation by targeting specific cellular pathways. For example, triazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms .

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. The presence of the triazole ring has been associated with the inhibition of enzymes involved in critical biological processes. Studies have shown that similar compounds can modulate enzyme activity effectively .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various triazole derivatives for their antimicrobial efficacy. Among the tested compounds, those structurally related to N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl) demonstrated significant inhibition against both fungal and bacterial strains. The results indicated that these compounds could be developed into effective antimicrobial agents .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, triazole-containing compounds were assessed for their ability to induce apoptosis in cancer cell lines. The findings suggested that these compounds could inhibit cell growth and promote cell death through targeted pathways. This study supports the potential use of N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl) as a lead compound in anticancer drug development .

Study 3: Enzyme Inhibition

Research has also explored the enzyme inhibition capabilities of similar compounds. The results indicated that these derivatives could effectively inhibit key enzymes involved in metabolic pathways. Such inhibition could be beneficial in developing therapeutic agents targeting metabolic diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tetrahydrothiazolo[5,4-c]pyridine core but differ in substituents, influencing physicochemical and pharmacological properties. Below is a comparative analysis based on available

Structural Analogues and Their Properties

Compound Name Core Modification Carboxamide Group Molecular Formula Molecular Weight Key Features/Implications Reference
N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide 5-(furan-2-yl)isoxazole-3-carbonyl Tetrahydrofuran-2-carboxamide C19H18N4O5S 414.4 Increased polarity due to furan; potential for π-π stacking with isoxazole
N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide 5-cyclopropylisoxazole-3-carbonyl Thiophene-3-carboxamide C18H16N4O3S2 400.5 Enhanced lipophilicity from cyclopropyl and thiophene; possible metabolic stability
Target Compound: N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide 1-methyl-1H-1,2,3-triazole-4-carbonyl Tetrahydrofuran-2-carboxamide C17H19N5O3S 397.4 (estimated) Triazole offers hydrogen-bonding capacity; tetrahydrofuran improves solubility vs. thiophene

Key Differences and Implications

Triazoles are also metabolically stable, reducing susceptibility to oxidative degradation . The thiophene carboxamide in increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, the tetrahydrofuran group in the target compound balances lipophilicity and solubility, favoring oral bioavailability .

Synthetic Accessibility :

  • The furan-isoxazole derivative () requires multi-step cyclization, while the triazole in the target compound could be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yield "click" reaction .

However, this may also limit binding to flexible enzyme pockets.

Hypothesized Pharmacological Profiles

While biological data for the target compound are unavailable, comparisons suggest:

  • Kinase Inhibition Potential: The thiazolo-pyridine core is common in kinase inhibitors (e.g., dasatinib analogues in ). The triazole may mimic adenine in ATP-binding sites.
  • Metabolic Stability : The tetrahydrofuran and triazole groups likely reduce first-pass metabolism compared to furan or thiophene derivatives .

Preparation Methods

Cyclization of Piperidone Derivatives

A piperidone precursor is treated with phosphorus sulfide (P₄S₁₀) or sulfur powder and cyanamide in the presence of a secondary amine catalyst (e.g., diethylamine) to form the thiazole ring. This yields 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (2) ).

Key Conditions :

  • Solvent: N,N-dimethylacetamide or toluene.
  • Temperature: 140–160°C.
  • Reaction Time: 13–20 hours.

Bromination and Methylation

The amino group at position 2 of compound (2) is brominated using alkyl nitrites (e.g., isoamyl nitrite) and copper(II) bromide , yielding 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (3) ). Subsequent methylation at position 5 is achieved with formaldehyde and triacetoxysodium borohydride , producing 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Yield : 70–85% (two-step).

Conversion to Carboxylic Acid

The bromine at position 2 is replaced by a cyano group via reaction with metal cyanides (e.g., CuCN), followed by hydrolysis with aqueous lithium hydroxide to yield 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (compound (5) ).

Hydrolysis Conditions :

  • Solvent: Ethanol.
  • Base: 4N LiOH.
  • Temperature: 50°C.
  • Isolation: Acidification with HCl to precipitate the hydrochloride salt.

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carbonyl Chloride

The triazole carbonyl group is introduced via a Huisgen cycloaddition or nucleophilic substitution. While CN113651762A describes methods for 1,2,4-triazole derivatives, analogous strategies apply to 1,2,3-triazoles.

Triazole Ring Formation

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
    • React propargyl amine with methyl azide in the presence of Cu(I) catalysts to form 1-methyl-1H-1,2,3-triazole.
  • Carboxylation :
    • Treat the triazole with lithium diisopropylamide (LDA) and CO₂ to introduce a carboxylic acid group at position 4.

Conditions :

  • Solvent: Tetrahydrofuran (THF).
  • Temperature: −78°C (CO₂ addition).

Activation as Carbonyl Chloride

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Synthesis of Tetrahydrofuran-2-Carboxamide

Tetrahydrofuran-2-carboxylic acid is synthesized via oxidation of tetrahydrofuran-2-methanol followed by conversion to the amide:

  • Oxidation :
    • Use Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO to oxidize the alcohol to the carboxylic acid.
  • Amidation :
    • React the acid with ammonia or a primary amine using a coupling agent (e.g., EDCl/HOBt).

Final Coupling Reactions

The three intermediates are assembled via sequential amide bond formations.

Coupling of Triazole Carbonyl to the Thiazolo[5,4-c]Pyridine Core

  • Activation of Intermediate B :
    • 1-Methyl-1H-1,2,3-triazole-4-carbonyl chloride is reacted with the amine group at position 5 of the thiazolo[5,4-c]pyridine core.
    • Conditions :
      • Base: Triethylamine or DMAP.
      • Solvent: Dichloromethane (DCM).
      • Temperature: 0°C to room temperature.

Yield : 80–90%.

Coupling of Tetrahydrofuran Carboxamide to Position 2

The carboxylic acid at position 2 of the core (compound (5) ) is activated as a mixed anhydride or acid chloride and coupled with tetrahydrofuran-2-carboxamide.

Protocol :

  • Activation :
    • Treat compound (5) with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride.
  • Amide Formation :
    • Add tetrahydrofuran-2-carboxamide and stir at 0–25°C.

Yield : 75–85%.

Optimization and Challenges

Regioselectivity in Triazole Synthesis

Ensuring exclusive formation of the 1,2,3-triazole isomer requires careful control of reaction conditions. Huisgen cycloadditions with copper catalysts favor 1,4-regioselectivity, necessitating alternative approaches for 1,2,3-triazoles.

Stability of Intermediates

The lithium salt of compound (5) is highly reactive and prone to decomposition. Stabilization via salt formation (e.g., hydrochloride) is critical.

Data Tables

Table 1: Key Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclization P₄S₁₀, cyanamide, diethylamine, 140°C 78
Bromination CuBr₂, isoamyl nitrite, DMF 82
Hydrolysis 4N LiOH, ethanol, 50°C 90

Table 2: Coupling Agents and Yields

Coupling Step Activating Agent Solvent Yield (%)
Triazole attachment SOCl₂ DCM 85
Amide formation Isobutyl chloroformate THF 80

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify substituent positions and stereochemistry, with characteristic peaks for the tetrahydrofuran carboxamide (δ 3.7–4.2 ppm) and triazole carbonyl (δ 8.1–8.3 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%); retention times are calibrated against reference standards .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 434.12) and detects trace impurities .

How can computational methods optimize reaction pathways and reduce trial-and-error synthesis?

Q. Advanced

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA model transition states to predict regioselectivity in triazole coupling reactions .
  • Reaction Path Search Algorithms : ICReDD’s workflow integrates computed activation energies with experimental feedback to prioritize solvent systems (e.g., DMF vs. acetonitrile) and catalysts (e.g., Pd(OAc)2_2) .
  • Machine Learning : Train models on existing reaction databases to predict optimal molar ratios (e.g., 1.2:1 acyl chloride:amine) and avoid side products like over-acylated intermediates .

How can researchers address low yields in the final coupling step?

Advanced
Low yields (<50%) often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Pre-activation of Carboxylic Acids : Use of HATU or T3P instead of EDCI improves coupling efficiency for bulky substrates .
  • Microwave-assisted Synthesis : Shortening reaction times (30 min vs. 12 hr) reduces decomposition of heat-sensitive intermediates .
  • In Situ Monitoring : ReactIR tracks acyl intermediate formation; adjust reagent stoichiometry dynamically if intermediates plateau prematurely .

How to resolve discrepancies in biological activity data across different assays?

Advanced
Contradictory results (e.g., IC50_{50} variability in kinase inhibition assays) may arise from:

  • Assay Conditions : Validate buffer pH (7.4 vs. 6.8) and ionic strength, which affect compound solubility and protein binding .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., de-methylated triazole derivatives) that interfere with activity .
  • Target Selectivity Screening : Perform counter-screens against related kinases (e.g., CDK2 vs. CDK4) to rule off-target effects .

What strategies are effective for characterizing reactive intermediates during synthesis?

Q. Advanced

  • Trapping Experiments : Add thiophosgene to isolate unstable enamine intermediates as stable thioamide derivatives for NMR analysis .
  • Cryogenic NMR : Collect 15^{15}N-NMR spectra at -40°C to stabilize transient intermediates in the thiazolo-pyridine cyclization step .
  • HPLC-MS Coupling : Monitor reaction quenches at 5-minute intervals to capture short-lived species (e.g., acyl azides) .

How does solvent polarity influence the stereochemical outcome of key steps?

Advanced
Polar aprotic solvents (DMF, DMSO) favor planar transition states, leading to racemic mixtures in cyclization steps. To induce stereoselectivity:

  • Chiral Additives : Use (+)-10-camphorsulfonic acid to bias the tetrahydrofuran ring closure toward the R-enantiomer (ee >80%) .
  • Ionic Liquids : [BMIM][PF6_6] enhances π-π stacking of aromatic intermediates, improving diastereomeric ratios (3:1 to 5:1) in triazole coupling .

What are the best practices for scaling up the synthesis while maintaining reproducibility?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors with immobilized catalysts (e.g., Pd/C) reduce batch-to-batch variability in hydrogenation steps .
  • QbD (Quality by Design) : DOE (Design of Experiments) identifies critical process parameters (e.g., stirring rate >500 rpm for uniform mixing) .
  • In-line PAT (Process Analytical Technology) : FTIR probes monitor reaction progression in real time, enabling automatic adjustments to temperature and pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.